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molecular formula C12H12N2O2 B8341171 5-Methyl-2-(1-methyl-1H-pyrazol-4-yl)benzoic acid

5-Methyl-2-(1-methyl-1H-pyrazol-4-yl)benzoic acid

Cat. No. B8341171
M. Wt: 216.24 g/mol
InChI Key: UDHKXGSEHINDAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09440982B2

Procedure details

Methyl 5-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzoate (˜1 g, ˜4.41 mmol) was dissolved in MeOH/H2O (4:1, 50 mL) and then LiOH (0.36 g, 15 mmol) was added. The mixture was heated at reflux for 2 h at 100° C. The analytical HPLC indicated the starting material was consumed, the mixture was cooled to 0° C. and 2 M HCl solution was added bring the pH ˜4. MeOH was removed in vacuo and the acid was precipitated. The acid was collected by filtration and dried in vacuo and used without further purification. ESI-MS (m/z): 217 [M+1]+. 1H NMR (300 MHz, DMSO-d6) δ 12.87 (br s, 1H), 7.82 (s, 1H), 7.51 (s, 1H), 7.39-7.27 (m, 3H), 3.85 (s, 3H), 2.32 (s, 3H).
Name
Methyl 5-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzoate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.36 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:12]2[CH:13]=[N:14][N:15]([CH3:17])[CH:16]=2)=[C:6]([CH:11]=1)[C:7]([O:9]C)=[O:8].[Li+].[OH-]>CO.O>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:12]2[CH:13]=[N:14][N:15]([CH3:17])[CH:16]=2)=[C:6]([CH:11]=1)[C:7]([OH:9])=[O:8] |f:1.2,3.4|

Inputs

Step One
Name
Methyl 5-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzoate
Quantity
1 g
Type
reactant
Smiles
CC=1C=CC(=C(C(=O)OC)C1)C=1C=NN(C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
CO.O
Step Two
Name
Quantity
0.36 g
Type
reactant
Smiles
[Li+].[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
CUSTOM
Type
CUSTOM
Details
was consumed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0° C.
ADDITION
Type
ADDITION
Details
2 M HCl solution was added
CUSTOM
Type
CUSTOM
Details
MeOH was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the acid was precipitated
FILTRATION
Type
FILTRATION
Details
The acid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
used without further purification

Outcomes

Product
Name
Type
Smiles
CC=1C=CC(=C(C(=O)O)C1)C=1C=NN(C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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